Cas no 1322604-71-6 (5-Isopropyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid)
5-Isopropyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 5-(propan-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid
- 5-isopropyl-2-(1H-pyrrol-1-yl)thiazole-4-carboxylic acid
- 5-Isopropyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid
- STL245221
- BBL033115
- 4-thiazolecarboxylic acid, 5-(1-methylethyl)-2-(1H-pyrrol-1-yl)-
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- MDL: MFCD19691831
- Inchi: 1S/C11H12N2O2S/c1-7(2)9-8(10(14)15)12-11(16-9)13-5-3-4-6-13/h3-7H,1-2H3,(H,14,15)
- InChI Key: GAQQZPDNPUZBOS-UHFFFAOYSA-N
- SMILES: S1C(=NC(C(=O)O)=C1C(C)C)N1C=CC=C1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 267
- Topological Polar Surface Area: 83.4
5-Isopropyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | I247775-250mg |
5-Isopropyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid |
1322604-71-6 | 250mg |
$ 275.00 | 2022-06-04 | ||
| TRC | I247775-500mg |
5-Isopropyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid |
1322604-71-6 | 500mg |
$ 450.00 | 2022-06-04 | ||
| TRC | I247775-1000mg |
5-Isopropyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid |
1322604-71-6 | 1g |
$ 720.00 | 2022-06-04 | ||
| abcr | AB416930-500 mg |
5-Isopropyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid |
1322604-71-6 | 500MG |
€254.60 | 2023-02-03 | ||
| abcr | AB416930-1 g |
5-Isopropyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid |
1322604-71-6 | 1g |
€322.50 | 2023-04-24 | ||
| abcr | AB416930-5 g |
5-Isopropyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid |
1322604-71-6 | 5g |
€907.00 | 2023-04-24 | ||
| Chemenu | CM493884-1g |
5-Isopropyl-2-(1H-pyrrol-1-yl)thiazole-4-carboxylicacid |
1322604-71-6 | 97% | 1g |
$264 | 2024-08-02 | |
| Enamine | EN300-186678-1g |
5-(propan-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid |
1322604-71-6 | 95% | 1g |
$531.0 | 2023-09-18 | |
| Enamine | EN300-186678-5g |
5-(propan-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid |
1322604-71-6 | 95% | 5g |
$1331.0 | 2023-09-18 | |
| Enamine | EN300-186678-10g |
5-(propan-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid |
1322604-71-6 | 95% | 10g |
$1926.0 | 2023-09-18 |
5-Isopropyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid Suppliers
5-Isopropyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid Related Literature
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
Additional information on 5-Isopropyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid
Introduction to 5-Isopropyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid (CAS No. 1322604-71-6)
5-Isopropyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1322604-71-6, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry due to its unique structural and functional properties. This compound belongs to the thiazole family, which is well-documented for its broad spectrum of biological activities, making it a valuable scaffold for drug discovery and development.
The molecular structure of 5-Isopropyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid consists of a thiazole ring system substituted with an isopropyl group at the 5-position and a pyrrole ring at the 2-position. The carboxylic acid functional group at the 4-position further enhances its reactivity, allowing for diverse chemical modifications and derivatization. This structural configuration imparts distinct pharmacophoric features that make it an attractive candidate for exploring novel therapeutic applications.
In recent years, there has been a surge in research focused on thiazole derivatives due to their demonstrated efficacy in various pharmacological contexts. Thiazole-based compounds have shown promise in treating a wide range of diseases, including infectious disorders, inflammatory conditions, and even certain types of cancer. The presence of both nitrogen and sulfur atoms in the thiazole ring contributes to its ability to interact with biological targets such as enzymes and receptors, thereby modulating cellular processes.
One of the most compelling aspects of 5-Isopropyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid is its potential as a lead compound for further drug development. The combination of the isopropyl group and the pyrrole moiety introduces steric and electronic features that can be fine-tuned to optimize binding affinity and selectivity. This flexibility has led to its investigation in several preclinical studies aimed at identifying novel therapeutic agents.
Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including compounds with structural similarities to 5-Isopropyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid. Research has demonstrated that these compounds can disrupt bacterial cell wall synthesis and inhibit key enzymatic pathways essential for microbial survival. Such findings are particularly relevant in the context of rising antibiotic resistance, where new classes of antimicrobial agents are urgently needed.
Moreover, the pyrrole moiety in 5-Isopropyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid has been implicated in interactions with biological targets that are involved in inflammation and immune responses. This suggests potential applications in developing anti-inflammatory drugs or immunomodulatory therapies. The carboxylic acid group also provides a site for further functionalization, enabling the creation of prodrugs or conjugates that enhance bioavailability or target specificity.
The synthesis of 5-Isopropyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid involves multi-step organic transformations that showcase the versatility of heterocyclic chemistry. The integration of pyrrole and thiazole rings requires precise control over reaction conditions to ensure high yield and purity. Advances in synthetic methodologies have made it increasingly feasible to produce complex thiazole derivatives like this one on a scalable basis, facilitating their use in both academic research and industrial applications.
From a computational chemistry perspective, virtual screening and molecular docking studies have been instrumental in evaluating the binding potential of 5-Isopropyl-2-(1H-pyrrol-1-y l)-1,3-thiazole -4-carboxylic acid to various biological targets. These studies have provided insights into its interaction mechanisms and have guided the design of more potent analogs. The integration of experimental data with computational modeling has become a cornerstone of modern drug discovery, allowing for more efficient identification of lead compounds.
The pharmaceutical industry continues to invest heavily in exploring novel heterocyclic scaffolds due to their proven utility as drug candidates. 5 -Isoprop yl -2 -( 1 H -pyr rol - 1 - y l ) - 1 , 3 -thia z ole - 4 - carbox ylic aci d stands out as a promising example of how structural diversity can be leveraged to develop innovative therapeutics. As research progresses, it is anticipated that derivatives of this compound will emerge as valuable tools in addressing unmet medical needs.
In conclusion,5 -Isop rop yl - 2 -( 1 H -pyr rol - 1 - y l ) - 1 , 3 -thia z ole - 4 - carbox ylic aci d (CAS No. 1322604 -71 -6) represents a significant advancement in medicinal chemistry. Its unique structural features, combined with its demonstrated biological activity, make it a compelling candidate for further investigation. As our understanding of its pharmacological properties continues to evolve, so too will its potential applications in human health and disease treatment.
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